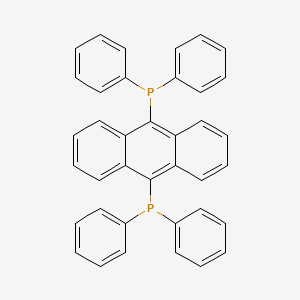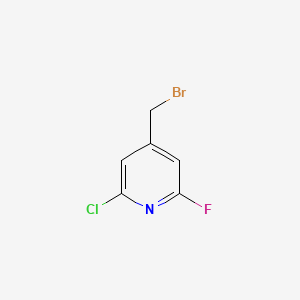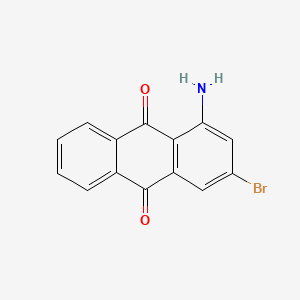
1-Amino-3-bromoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-bromoanthracene-9,10-dione is an organic compound with the molecular formula C14H8BrNO2. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthracene-9,10-dione using bromine or bromine-containing reagents. For instance, the reaction of 1-aminoanthracene-9,10-dione with potassium bromide (KBr) in the presence of an oxidizing agent like nonanebis(peroxoic acid) yields the desired product . This method is advantageous due to its high yield and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-bromoanthracene-9,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-amino-3-bromoanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
- 1-Aminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- 9,10-Dibromoanthracene
Comparison: 1-Amino-3-bromoanthracene-9,10-dione is unique due to the presence of both amino and bromo substituents on the anthracene core. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the bromo group enhances its reactivity in substitution reactions, while the amino group contributes to its biological activity .
Eigenschaften
CAS-Nummer |
6375-37-7 |
|---|---|
Molekularformel |
C14H8BrNO2 |
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
1-amino-3-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2 |
InChI-Schlüssel |
RPNOZQWUARYYRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


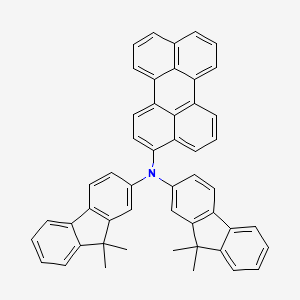
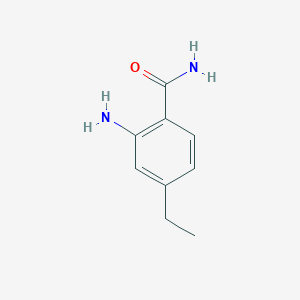
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)


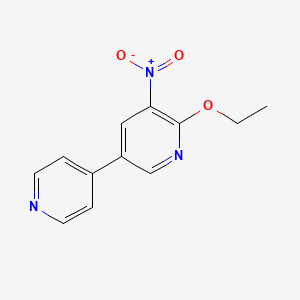
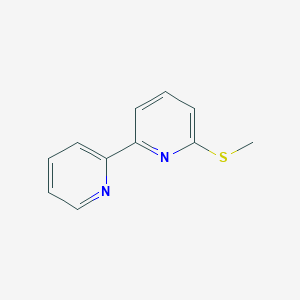
![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
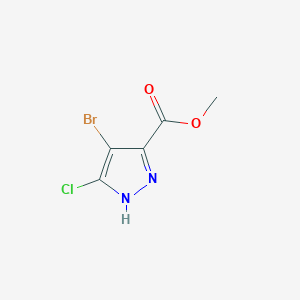
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
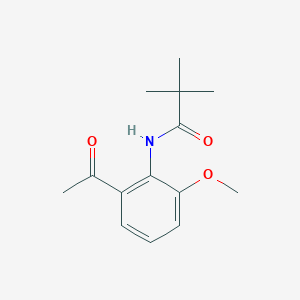
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
